
4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is a derivative of Fingolimod, a sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis, an autoimmune condition affecting the central nervous system. The compound 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is known for its role in modulating immune responses by inhibiting lymphocyte emigration from lymphoid organs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves multiple steps, starting from commercially available precursors. The key steps include:
Alkylation: Introduction of the octyl group to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the alkyl chain.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control .
Análisis De Reacciones Químicas
Types of Reactions
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its effects on immune cell modulation.
Medicine: Investigated for potential therapeutic uses beyond multiple sclerosis, such as in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and limiting immune responses. The compound specifically targets receptors 1, 3, 4, and 5, modulating various immune pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: The parent compound, used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immune-modulating effects.
Ozanimod: A newer compound in the same class, with a slightly different receptor binding profile.
Uniqueness
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H33NO3 |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-18(23)17-10-8-16(9-11-17)12-13-19(20,14-21)15-22/h8-11,18,21-23H,2-7,12-15,20H2,1H3 |
Clave InChI |
FPRPJRRMSPRIRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1=CC=C(C=C1)CCC(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


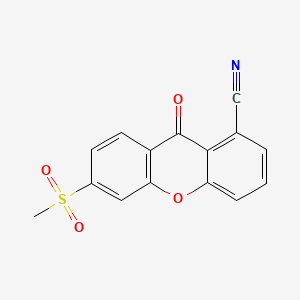
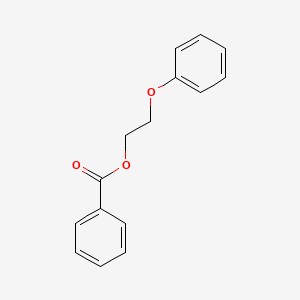
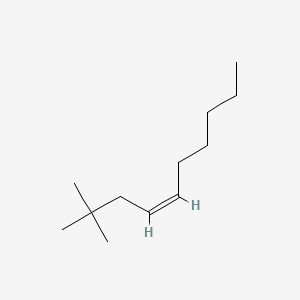
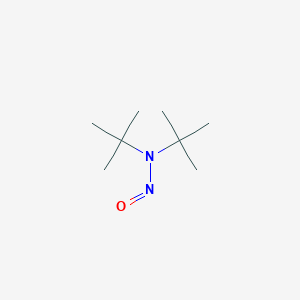

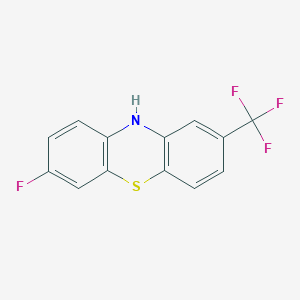
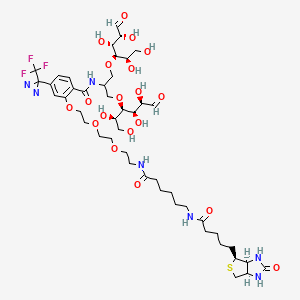
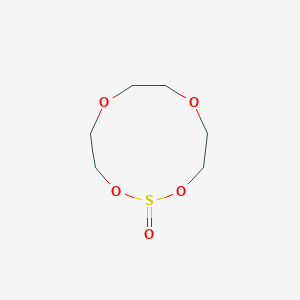
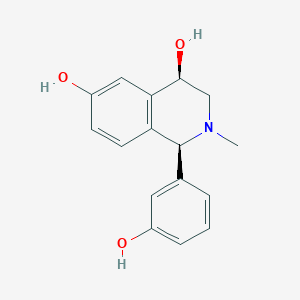
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
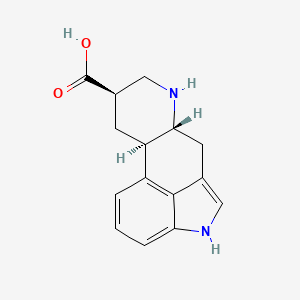
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
